molecular formula C21H35ClN2O3 B13748353 1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride CAS No. 40712-76-3

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride

Cat. No.: B13748353
CAS No.: 40712-76-3
M. Wt: 399.0 g/mol
InChI Key: MKQCARNEBTZZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quaternary ammonium carbamate derivative features a piperidinium core linked to a 3-hexoxyphenyl group via a carbamate bridge. Its molecular formula is inferred as C21H35ClN2O3 (based on analogs like ), with a molecular weight of approximately 409.0 g/mol. The compound is hypothesized to serve as an intermediate in agrochemical or pharmaceutical synthesis, given the structural and functional similarities to pesticidal carbamates (e.g., chlorpropham in ).

Properties

CAS No.

40712-76-3

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-3-4-5-9-15-25-20-12-10-11-19(16-20)22-21(24)26-18(2)17-23-13-7-6-8-14-23;/h10-12,16,18H,3-9,13-15,17H2,1-2H3,(H,22,24);1H

InChI Key

MKQCARNEBTZZMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the production process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in:

Piperidinium substituents : Alkyl chain length and branching.

Phenyl group substitutions : Alkoxy chain length (e.g., pentyl vs. hexyl) and position (meta vs. para).

Table 1: Structural and Molecular Comparisons
Compound Name Piperidinium Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Reference
1-Piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride 1-ylpropan-2-yl 3-hexoxyphenyl C21H35ClN2O3 409.0 (estimated)
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate;chloride 1-ylpropan-2-yl 4-pentoxyphenyl C20H33ClN2O3 384.94
(1-Butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride Butylpiperidin-1-ium-4-yl 3-hexoxyphenyl C22H37ClN2O3 433.0 (estimated)
2-Piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride 1-ylethyl 4-butoxyphenyl C18H27ClN2O3 370.9

Key Observations :

  • Alkoxy chain length : Increasing from butoxy (C4) to hexoxy (C6) enhances lipophilicity (LogP increases ~0.5 per CH2 group) .
  • Substituent position : Meta-substituted phenyl groups (e.g., 3-hexoxyphenyl) may reduce crystallinity compared to para-substituted analogs due to steric hindrance .

Physicochemical Properties

Table 2: Computed Properties of Analogs
Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) LogP<sup>*</sup>
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-pentoxyphenyl)carbamate;chloride 2 4 8 52 4.2 (estimated)
2-Piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride 2 4 7 52 4.69
(1-Butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride 2 4 10 52 5.1 (estimated)

Notes:

  • LogP : The target compound’s hexoxy chain likely increases LogP to ~5.0, enhancing membrane permeability but reducing aqueous solubility.

Stability and Handling

  • Purity : Industrial-grade analogs (e.g., ) are typically >95% pure.
  • Storage : Most analogs are stable at room temperature when sealed , though hygroscopicity may increase with longer alkoxy chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.